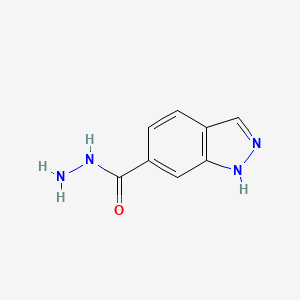
1H-インダゾール-6-カルボヒドラジド
概要
説明
1H-Indazole-6-carbohydrazide is a heterocyclic compound that features an indazole ring system with a carbohydrazide functional group at the 6-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carbohydrazide group further enhances the compound’s reactivity and potential for forming various derivatives.
科学的研究の応用
1H-Indazole-6-carbohydrazide has a wide range of scientific research applications, including:
作用機序
Target of Action
1H-Indazole-6-carbohydrazide is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They have also been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
For instance, when used as inhibitors, they prevent the normal functioning of their target enzymes or receptors, thereby altering the biochemical pathways .
Biochemical Pathways
For instance, when used as inhibitors of phosphoinositide 3-kinase δ, they can affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation .
Result of Action
Based on its potential applications, it can be inferred that the compound may have effects such as inhibiting enzyme activity, blocking receptor signaling, or altering cellular processes .
生化学分析
Biochemical Properties
1H-Indazole-6-carbohydrazide plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as aldol reductase and acetylcholinesterase . These interactions are primarily inhibitory, where 1H-indazole-6-carbohydrazide binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, 1H-indazole-6-carbohydrazide has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 1H-indazole-6-carbohydrazide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-indazole-6-carbohydrazide has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, 1H-indazole-6-carbohydrazide exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 1H-indazole-6-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1H-indazole-6-carbohydrazide in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that 1H-indazole-6-carbohydrazide maintains its inhibitory effects on enzymes and cellular processes, indicating its potential for sustained therapeutic applications . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
In animal models, the effects of 1H-indazole-6-carbohydrazide vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, 1H-indazole-6-carbohydrazide may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
1H-Indazole-6-carbohydrazide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different biochemical properties. Additionally, 1H-indazole-6-carbohydrazide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 1H-indazole-6-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 1H-indazole-6-carbohydrazide within specific tissues may influence its therapeutic efficacy and potential side effects .
Subcellular Localization
1H-Indazole-6-carbohydrazide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . The subcellular localization of 1H-indazole-6-carbohydrazide is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-mediated N-N bond formation using oxygen as the sole oxidant .
Industrial Production Methods: Industrial production of 1H-indazole-6-carbohydrazide typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions, catalyst-free reactions, and the employment of green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions: 1H-Indazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
類似化合物との比較
1H-Indazole: A structurally similar compound that lacks the carbohydrazide group.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Indole: A related heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: 1H-Indazole-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential for forming various derivatives. This functional group also contributes to the compound’s diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
1H-indazole-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENXPCFIMIWOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


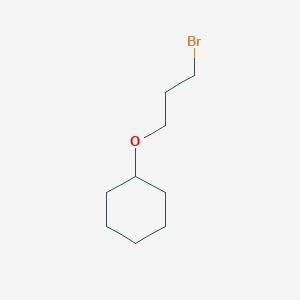
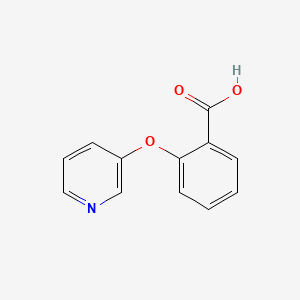
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
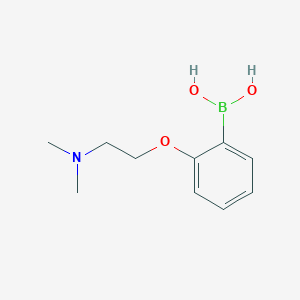
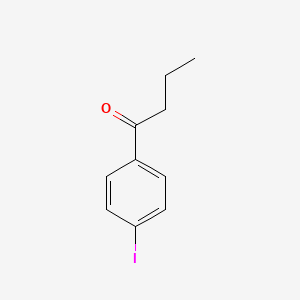
amine](/img/structure/B1386057.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
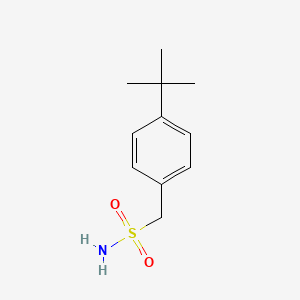
![N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386060.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
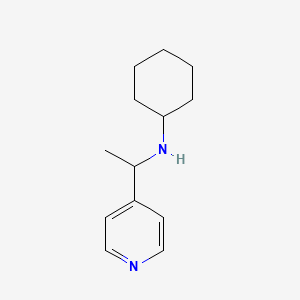
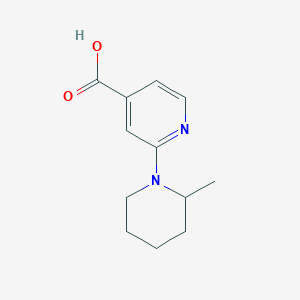
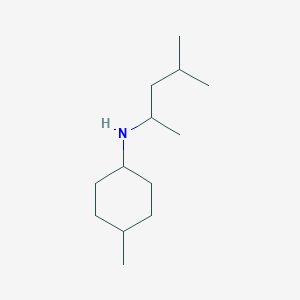
![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)
